QZ59S-SSS is a cyclic trimeric compound derived from thiazole and designed to inhibit the efflux activity of human P-glycoprotein, a critical protein involved in drug transport across cell membranes. It is part of a broader class of compounds aimed at modulating drug resistance in cancer therapy by targeting P-glycoprotein, which often expels therapeutic agents from cells, thereby reducing their efficacy.
The compound was synthesized and evaluated as part of research focusing on developing potent inhibitors of human P-glycoprotein. Studies have demonstrated that QZ59S-SSS exhibits significant inhibitory effects against this protein, making it a candidate for further investigation in pharmacological applications .
QZ59S-SSS belongs to the class of cyclic peptides and is characterized by its thiazole structure. It is specifically designed as a peptidomimetic oligomer, which mimics the structure and function of natural peptides while possessing enhanced stability and bioavailability.
The synthesis of QZ59S-SSS involves several key steps:
The synthesis process emphasizes maintaining the S-stereochemistry at all chiral centers, which is crucial for the biological activity of QZ59S-SSS. The use of specific reagents and conditions ensures the formation of the desired cyclic structure while minimizing unwanted side reactions.
QZ59S-SSS features a cyclic trimeric structure composed of thiazole units. The precise molecular formula and structural details can be derived from its synthesis pathway, indicating a robust framework conducive to binding interactions with P-glycoprotein.
The molecular weight and specific stereochemical configurations are critical for understanding its interaction with biological targets. The compound's ability to form extensive hydrophobic contacts with residues within the drug binding site of P-glycoprotein enhances its inhibitory potency .
The synthesis of QZ59S-SSS involves several chemical reactions:
The reaction conditions, including temperature, solvent choice, and reagent concentrations, are optimized to maximize yield and purity while ensuring that the desired stereochemistry is preserved.
QZ59S-SSS functions primarily as an inhibitor of human P-glycoprotein by binding to its drug binding sites, preventing the efflux of various therapeutic agents out of cells. This inhibition increases intracellular concentrations of drugs that would otherwise be expelled, enhancing their efficacy against resistant cancer cells.
Studies have shown that QZ59S-SSS exhibits a significantly lower IC50 value compared to other analogs, indicating its effectiveness as a P-glycoprotein inhibitor . This makes it a promising candidate for overcoming drug resistance in cancer treatments.
QZ59S-SSS is characterized by its stability under physiological conditions due to its cyclic structure. This stability is crucial for maintaining its activity in biological systems.
The compound's solubility, lipophilicity, and binding affinity to P-glycoprotein are essential chemical properties that influence its pharmacokinetics and bioavailability. The presence of thiazole contributes to its unique chemical behavior, allowing for effective interactions with target proteins .
QZ59S-SSS has potential applications in:
Research continues to explore QZ59S-SSS's full potential in clinical settings, focusing on optimizing its efficacy and safety profiles in combination therapies against various cancers.
P-glycoprotein (Pgp/ABCB1) is a 170-kDa ATP-binding cassette (ABC) transporter first identified in 1976 by Juliano and Ling in multidrug-resistant Chinese hamster ovary cells. This transmembrane protein functions as a polyspecific efflux pump, utilizing energy derived from ATP hydrolysis to extrude a remarkably diverse array of amphipathic compounds from cells, including numerous chemotherapeutic agents. The protein comprises two homologous halves, each containing six transmembrane helices (TMHs) forming a large drug-binding cavity and a nucleotide-binding domain (NBD) that hydrolyzes ATP. This structural organization enables Pgp to undergo conformational changes that facilitate substrate translocation from the inner membrane leaflet or cytosol to the extracellular space [3] [9].
The overexpression of Pgp in cancer cells constitutes a major mechanism of multidrug resistance (MDR), significantly compromising clinical chemotherapy outcomes. By actively effluxing chemotherapeutic agents such as paclitaxel, doxorubicin, and vinblastine, Pgp reduces intracellular drug accumulation below therapeutic thresholds. This transporter's polyspecificity stems from its large, flexible hydrophobic drug-binding pocket (approximately 6,000 ų volume) that can accommodate multiple compounds simultaneously through distinct but overlapping binding regions. Biochemical and mutagenesis studies have identified specific residues within this cavity—including Y307, F343, Q725, F728, F978, and V982—that participate in substrate recognition and transport [5] [9].
Table 1: Comparison of P-Glycoprotein Inhibitors in MDR Research
Inhibitor Generation | Representative Compounds | Mechanistic Approach | Clinical Limitations |
---|---|---|---|
First Generation | Verapamil, Cyclosporine A | Competitive Substrate | Toxicity, CYP3A4 inhibition |
Second Generation | Valspodar, Biricodar | High-affinity binding | Pharmacokinetic interactions |
Third Generation | Tariquidar, Zosuquidar | Non-competitive inhibition | Low bioavailability |
Cyclic Peptide (QZ59S-SSS) | N/A | Binding site occupancy | Research tool |
QZ59S-SSS emerged from systematic efforts to develop potent, selective Pgp inhibitors based on the structure of natural cyclic peptides. Its discovery was directly enabled by groundbreaking X-ray crystallographic studies of mouse Pgp (87% identical to human Pgp) conducted by Aller et al. in 2009. Researchers designed QZ59S-SSS as a sulfur-containing analog of the original selenohexapeptide QZ59-Se-SSS used in co-crystallization experiments, replacing selenium atoms with sulfur to enhance chemical stability while maintaining the stereochemical configuration critical for Pgp recognition [3] [6].
This cyclic trimer peptide has a molecular weight of 547 Da and the chemical formula C₂₄H₃₀N₆O₃S₃, featuring a constrained macrocyclic structure formed by three (S)-valine-derived thiazole units connected in a head-to-tail fashion. The "SSS" designation reflects the uniform S-chirality at all three valine-derived stereocenters, a crucial feature that distinguishes it from the less potent RRR stereoisomer. The structure was solved at 4.35 Å resolution (PDB ID: 4M2T), revealing two molecules of QZ59S-SSS bound within the transmembrane drug-binding pocket of mouse Pgp in an outward-facing conformation. This structural elucidation represented a watershed moment in ABC transporter research, providing the first atomic-level insight into inhibitor binding within Pgp's drug-binding cavity [6] [10].
Table 2: Key Milestones in QZ59S-SSS Research
Year | Milestone | Significance |
---|---|---|
2009 | First mouse Pgp structure with QZ59-Se-SSS | Revealed inhibitor binding sites |
2013 | Synthesis of S-configured thiazole analog | Enabled biochemical characterization |
2014 | Corrected structure (PDB 4M2T) | Clarified binding geometry |
2018 | Human Pgp homology modeling | Validated relevance to human transporter |
QZ59S-SSS serves as a powerful molecular tool for dissecting Pgp's polyspecificity and transport mechanism. Kinetic analyses using whole-cell assays demonstrate that QZ59S-SSS acts as a potent competitive inhibitor for both the H-site (Hoechst 33342 binding site) and R-site (rhodamine 123/daunorubicin binding site). For Hoechst 33342 transport, QZ59S-SSS exhibits an apparent inhibition constant (KI,app) of 0.15 μM, approximately 13-fold lower than the substrate's apparent Michaelis constant (Km,app = 2 μM). Similarly, for daunorubicin transport, the KI,app of 0.3 μM is two-fold lower than the corresponding Km,app (0.7 μM), indicating high-affinity competition at the R-site [4] [10].
The molecular basis for this broad inhibitory activity was illuminated by crystallographic data showing two QZ59S-SSS molecules occupying spatially distinct but partially overlapping locations within Pgp's drug-binding pocket. The more deeply embedded molecule (Site 1) primarily engages transmembrane helices TM4, TM5, and TM6 through hydrophobic interactions with residues like F343 and V982, while the second molecule (Site 2) interacts with TM2, TM11, and TM12 near Y307 and F728. This binding geometry physically obstructs access to both H- and R-sites, explaining the compound's ability to inhibit transport of diverse substrates. Importantly, mutation of residues Y307, Q725, and V982 to cysteine abolishes QZ59S-SSS binding at its primary sites, yet the inhibitor retains the ability to stimulate ATPase activity via secondary binding sites, underscoring the remarkable adaptability of Pgp's drug-binding cavity [5] [10].
Table 3: Inhibition Parameters of QZ59 Enantiomers
Substrate | Binding Site | QZ59-SSS KI,app (μM) | QZ59-RRR KI,app (μM) | Inhibition Mechanism |
---|---|---|---|---|
Hoechst 33342 | H-site | 0.15 ± 0.02 | 5.0 ± 2.0 (competitive) 1.6 ± 0.2 (non-competitive) | Mixed-type (RRR) |
Daunorubicin | R-site | 0.30 ± 0.05 | 1.9 ± 0.3 | Non-competitive (RRR) |
Rhodamine 123 | R-site | 0.22 ± 0.04 | 2.1 ± 0.4 | Non-competitive (RRR) |
Figure 1: Schematic representation of QZ59S-SSS binding within Pgp's drug-binding pocket, showing occupancy at Site 1 (deep, TMH4-6 interface) and Site 2 (superficial, TMH11-12 interface) that sterically blocks access to classical H- and R-sites.
The stereospecificity of QZ59-Pgp interactions further highlights the precision of molecular recognition: while QZ59S-SSS binds with 2:1 stoichiometry and nanomolar affinity, the RRR diastereomer binds in a 1:1 ratio with significantly reduced potency. This stereochemical preference arises from optimized hydrophobic contacts and hydrogen-bonding networks achievable only with the SSS configuration. The constrained conformation imposed by the thiazole rings and macrocyclic structure provides entropic advantages for binding, making QZ59S-SSS a valuable template for designing new generations of Pgp inhibitors that circumvent the pharmacokinetic limitations of earlier pharmaceutical agents [3] [4].
Table 4: Comprehensive Chemical Identifiers for QZ59S-SSS
Identifier Type | Value |
---|---|
Systematic Name | (4S,11S,18S)-4,11,18-Tri(propan-2-yl)-6,13,20-trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.1⁵,⁸.1¹²,¹⁵]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
CAS Registry Number | 945624-90-8 |
Molecular Formula | C₂₄H₃₀N₆O₃S₃ |
Molecular Weight | 546.75 g/mol |
X-ray Structure PDB | 4M2T (Mouse Pgp complex) |
InChI Key | FWRNUSMIPQTUHH-BZSNNMDCSA-N |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7